Boc-3-Methoxy-L-Phenylalanine
Description
Significance of Aryl-Substituted Phenylalanine Derivatives as Unnatural Amino Acids
The twenty canonical amino acids that form the basis of protein structure provide a remarkable but finite set of chemical functionalities. The introduction of unnatural amino acids, particularly aryl-substituted phenylalanine derivatives, into peptide and protein scaffolds offers a strategic approach to overcome these natural limitations. ptfarm.pl The modification of the phenyl ring of phenylalanine allows for the introduction of a diverse array of substituents, which can profoundly influence the properties of the resulting biomolecules.
These modifications can impart enhanced proteolytic stability, a crucial attribute for the development of peptide-based therapeutics that are otherwise susceptible to rapid degradation in biological systems. creative-peptides.com Furthermore, the incorporation of aryl-substituted phenylalanines can modulate the conformational preferences of peptides, enabling the design of structures with specific secondary and tertiary folds. orgsyn.org This conformational control is instrumental in mimicking or inhibiting biological interactions with high specificity.
Overview of Transformative Research Domains and Applications
Boc-3-Methoxy-L-Phenylalanine, with its characteristic methoxy (B1213986) group on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, is a versatile building block in several advanced research domains. The Boc protecting group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains. orgsyn.orgresearchgate.net The removal of the Boc group is typically achieved under acidic conditions, which are orthogonal to the cleavage conditions used for other protecting groups, ensuring the integrity of the growing peptide. researchgate.net
The primary application of this compound lies in its role as a precursor for the synthesis of modified peptides and peptidomimetics. The methoxy substitution on the phenyl ring can alter the electronic and steric properties of the amino acid side chain, influencing molecular recognition and binding affinity. For instance, phenylalanine derivatives are key components in the design of inhibitors for various enzymes and protein-protein interactions. Research has shown that derivatives of phenylalanine are utilized in the development of novel HIV-1 capsid inhibitors. mdpi.comnih.gov The specific placement of substituents like the methoxy group can be critical in optimizing the potency and selectivity of these inhibitors.
The physical and chemical properties of this compound are crucial for its application in synthesis and research. While specific data for this exact compound is not always readily available in comprehensive public databases, information can be inferred from closely related structures.
Table 1: Physicochemical Properties of this compound and a Related Compound
| Property | Value (this compound) | Value (Boc-3,4-dimethoxy-L-phenylalanine) |
|---|---|---|
| CAS Number | 261360-71-8 achemblock.com | 127095-97-0 guidechem.com |
| Molecular Formula | C15H21NO5 achemblock.com | C17H25NO6 guidechem.com |
| Molecular Weight | 295.34 g/mol achemblock.com | 325.36 g/mol ichemical.com |
| Appearance | White to off-white powder (inferred) | White solid guidechem.com |
| Solubility | Sparingly soluble in water (inferred) | Sparingly soluble in water guidechem.com |
| Boiling Point | Not available | 482.706 °C at 760 mmHg ichemical.com |
| Density | Not available | 1.176 g/cm³ ichemical.com |
Note: Some physical properties are for the closely related compound Boc-3,4-dimethoxy-L-phenylalanine and are provided for comparative purposes.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
|---|---|
| ¹H NMR | Signals corresponding to the protons of the Boc group (singlet, ~1.4 ppm), the methoxy group (singlet, ~3.8 ppm), the alpha and beta protons of the amino acid backbone, and the aromatic protons on the substituted phenyl ring. orgsyn.org |
| ¹³C NMR | Resonances for the carbons of the Boc group, the methoxy group, the carbonyl carbon of the carboxylic acid, the alpha and beta carbons, and the carbons of the aromatic ring. chemicalbook.com |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate (B1207046), C=O stretches of the carbamate and carboxylic acid, and aromatic C-H and C=C stretches. chemicalbook.comresearchgate.net |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns such as the loss of the Boc group. nih.govrsc.org |
Note: The expected spectral features are based on the known spectra of structurally similar compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-6-5-7-11(8-10)20-4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHDMZILHKRUGN-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 3 Methoxy L Phenylalanine and Analogues
Stereoselective Synthesis Approaches for 3-Methoxy-L-Phenylalanine Precursors
The chirality of amino acids is a critical determinant of their biological activity. Therefore, the stereoselective synthesis of the 3-Methoxy-L-Phenylalanine precursor is a pivotal step. This is achieved through enzymatic biocatalytic transformations and chiral auxiliary-mediated asymmetric synthesis.
Enzymatic Biocatalytic Transformations for Chiral Amino Acids
Enzymatic catalysis offers a powerful and environmentally benign approach to synthesizing chiral amino acids with high enantioselectivity. nih.govnih.gov Enzymes such as amino acid dehydrogenases and transaminases are instrumental in these transformations. nih.govrsc.org
Key Research Findings:
Amino Acid Dehydrogenases: These enzymes catalyze the reductive amination of α-keto acids to produce chiral amino acids. nih.govrsc.org Protein engineering has been employed to develop amine dehydrogenases with altered substrate specificity, enabling the synthesis of unnatural amino acids. dovepress.com For instance, engineered phenylalanine dehydrogenase has been utilized in the production of key pharmaceutical intermediates. dovepress.com
Transaminases: These enzymes facilitate the transfer of an amino group from a donor molecule to a prochiral ketone acceptor, yielding a chiral amine. rsc.org Extensive protein engineering has broadened the substrate scope of transaminases to include bulky, aromatic substrates. dovepress.com
Biocatalytic Cascades: Combining multiple enzymatic reactions in a "one-pot" synthesis can efficiently generate chiral α-hydroxy acids and α- and β-amino acids from simple starting materials. rsc.org
| Enzyme Class | Reaction Type | Advantages |
| Amino Acid Dehydrogenases | Reductive Amination | High enantioselectivity, broad substrate specificity. nih.gov |
| Transaminases | Amine Transfer | High stereoselectivity. rsc.orgdovepress.com |
| Lyases | Enantioselective ammonia (B1221849) addition | Direct formation of amino acids. rsc.org |
Chiral Auxiliary Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is widely used in the asymmetric synthesis of amino acids.
Key Research Findings:
Oxazolidinones: Evans' oxazolidinone auxiliaries are commonly used for the asymmetric alkylation of enolates to produce α-substituted carboxylic acids, which can then be converted to the corresponding amino acids.
Camphorsultam: This chiral auxiliary is effective in controlling the stereochemistry of various reactions, including alkylations and aldol additions, leading to the synthesis of enantiomerically pure amino acids.
Pseudoephedrine Amides: The use of pseudoephedrine as a chiral auxiliary allows for the diastereoselective alkylation of enolates, providing access to a range of chiral α-amino acids after removal of the auxiliary. wikipedia.org
Nickel (II) Complexes: Chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands have emerged as a leading methodology for the asymmetric synthesis of various tailor-made amino acids. nih.gov
| Chiral Auxiliary | Key Reaction | Outcome |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids | (S)-amino acids with high optical purity. tcichemicals.com |
| Pyroglutamic Acid Derivatives | Nucleophilic addition to 9-(S)-Pyroglutaminyl-β-carbolines | 1,2-addition products in good yields and high diastereoselectivity. researchgate.net |
| tert-Butanesulfinamide | Addition of Grignard reagents to tert-butanesulfinyl aldimines | Asymmetric addition to give branched sulfinamides. wikipedia.org |
Chemical Synthesis Routes to N-Boc Protected Aromatic Amino Acids
Once the chiral 3-Methoxy-L-Phenylalanine precursor is obtained, the subsequent steps involve the introduction of the Boc protecting group.
Precursor Synthesis via Condensation Reactions
Condensation reactions are fundamental in forming the carbon skeleton of amino acid precursors. These reactions often involve the formation of carbon-carbon or carbon-nitrogen bonds.
Key Research Findings:
Strecker Synthesis: This classic method involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. acs.org
Mannich-like Reactions: Three-component condensation reactions catalyzed by Lewis acids between an aldehyde, an amine, and a ketene silyl acetal can produce α-hydroxy-β-amino acid derivatives with high diastereoselectivity. acs.org
Rodionov-Johnson Reaction: This reaction, starting from benzaldehyde, can be used to obtain racemic β-phenylalanine, which can then be resolved. nih.gov
Regioselective Introduction of Methoxy (B1213986) Functionality onto Aromatic Rings
The introduction of a methoxy group at a specific position on the aromatic ring of phenylalanine requires precise regiocontrol.
Key Research Findings:
Palladium-Catalyzed Methoxylation: A palladium-catalyzed method directed by a mono-N-protected amino acid (MPAA) ligand enables the ortho-methoxylation of phenylalanine derivatives. x-mol.net
Multi-step Synthesis from L-tyrosine: A practical procedure has been developed to regioselectively install a methyl group and a phenolic hydroxyl group onto L-tyrosine, which can then be methylated to produce protected L-3-hydroxy-4-methoxy-5-methyl-phenylalanine. researchgate.netresearchgate.net
Postsynthetic Modification: Direct iodination of phenylalanine residues in peptide sequences can be achieved, and this can potentially be followed by a nucleophilic substitution to introduce a methoxy group. nih.govresearchgate.net
N-Protection Strategies with the tert-Butoxycarbonyl Group
The final step in the synthesis is the protection of the amino group with the tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). wikipedia.org
Key Research Findings:
Standard Conditions: The reaction is commonly carried out in a mixed solvent system like dioxane and water, under basic conditions using sodium hydroxide (B78521) or sodium bicarbonate. For amines with higher nucleophilicity, the reaction can proceed directly with Boc₂O in methanol (B129727).
Catalyst-Free Conditions: An environmentally friendly protocol for N-Boc protection involves using di-tert-butyl dicarbonate in a water-acetone mixture without a catalyst, yielding the monocarbamate in excellent yields and short reaction times. nih.gov
Lewis Acid Catalysis: Yttria-zirconia-based Lewis acid catalysts have been shown to efficiently promote the tert-butoxycarbonylation of a wide range of amines, including amino acids, under mild conditions. semanticscholar.org
Alternative Reagents: BOC-ON, [2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile], is another effective reagent for introducing the Boc group onto amino acids. peptide.com
| Reagent/Catalyst | Conditions | Advantages |
| Boc₂O / Base | Aqueous or anhydrous | General and widely applicable. organic-chemistry.org |
| Boc₂O / Water-acetone | Catalyst-free | Eco-friendly, high yields. nih.gov |
| Boc₂O / Yttria-zirconia | MeCN, room temperature | Mild conditions, high efficiency. semanticscholar.org |
| BOC-ON / Triethylamine (B128534) | Dioxane/water, room temperature | Rapid reaction, excellent yields. peptide.com |
Post-Synthetic Derivatization and Functionalization Strategies
The versatility of Boc-3-Methoxy-L-phenylalanine as a building block in medicinal chemistry and chemical biology is significantly enhanced by a variety of post-synthetic derivatization and functionalization strategies. These modifications allow for the fine-tuning of its physicochemical properties, the introduction of reporter groups, or its conjugation to other molecules of interest. The key sites for such modifications are the aromatic ring, the carboxyl group, and the N-terminal amine group after deprotection.
Aromatic Ring Modifications (e.g., Halogenation, Further Substitutions)
The phenyl ring of 3-methoxy-L-phenylalanine offers a reactive scaffold for various modifications. The existing methoxy group acts as an ortho-, para-director, influencing the regioselectivity of electrophilic aromatic substitution reactions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring is a common strategy to modulate the biological activity of phenylalanine-containing peptides. For instance, iodination can be achieved on tyrosine derivatives, a close analogue, and similar chemistry can be applied. A practical synthesis of L-3-hydroxy-4-methoxy-5-methyl-phenylalanine derivatives starting from L-tyrosine has been developed, showcasing multi-step modifications of the aromatic ring. researchgate.netresearchgate.net The synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester from N-Boc-p-iodo-L-phenylalanine demonstrates a pathway to introduce iodine, which can then be used for radioiodination or further cross-coupling reactions. nih.gov This stannylated intermediate allows for the introduction of radioisotopes like iodine, which is valuable for imaging applications. nih.gov
Further Substitutions: Beyond halogenation, other substituents can be introduced to alter the molecule's properties. Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating carbon-carbon bonds on the aromatic ring, for example, by coupling a boronic acid with a halogenated phenylalanine derivative. gla.ac.uk The synthesis of various methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates highlights methods for introducing multiple substituents onto the phenyl ring, which can be adapted for phenylalanine analogues. chemrxiv.org The effects of hydroxy and methoxy substitutions on the aromatic ring of L-aspartyl-L-phenylalanine methyl ester have been studied, indicating that the position of these substituents significantly impacts the molecule's properties. acs.orgnih.gov
Table 1: Examples of Aromatic Ring Modifications on Phenylalanine Analogues This table is interactive and can be sorted by clicking on the column headers.
| Modification Type | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Iodination | I₂, AgSO₄, MeOH | Introduction of iodine onto the ring | researchgate.net |
| Stannylation | bis(tributyltin), Pd(PPh₃)₄, Toluene | Aryl stannane for further coupling | nih.gov |
| Methylation | MeI, K₂CO₃, DMF | Addition of a methyl group | researchgate.net |
| Suzuki Coupling | Aryl boronic acid, Pd catalyst | Biaryl phenylalanine derivative | gla.ac.uk |
| Methoxy Substitution | Various synthetic steps | Methoxy-substituted ring | nih.govresearchgate.net |
Carboxyl Group Functionalization for Conjugation
The carboxylic acid moiety of this compound is a primary site for conjugation, most commonly through the formation of an amide bond. This process is fundamental to peptide synthesis and for attaching the amino acid to other molecules bearing a primary or secondary amine.
The process typically involves the "activation" of the carboxyl group to make it more susceptible to nucleophilic attack by an amine. This activation is necessary because the carboxylate is generally unreactive. gcwgandhinagar.com Common methods for carboxyl group activation include:
Conversion to an Acid Chloride: Treating the N-protected amino acid with reagents like thionyl chloride (SOCl₂) converts the carboxylic acid into a highly reactive acid chloride. gcwgandhinagar.com
Use of Coupling Reagents: A milder and more common approach in modern peptide synthesis involves the use of coupling reagents. creative-biogene.com These reagents react with the carboxyl group to form an active intermediate that readily reacts with an amine. This method is often preferred as it minimizes side reactions and racemization. nih.gov
Once activated, the carboxyl group can react with an amine-containing molecule (e.g., another amino acid, a peptide, a drug molecule, or a linker) to form a stable amide linkage. creative-biogene.com
Table 2: Common Coupling Reagents for Carboxyl Group Activation This table is interactive and can be sorted by clicking on the column headers.
| Coupling Reagent | Abbreviation | Description |
|---|---|---|
| Dicyclohexylcarbodiimide | DCC | A classic dehydrating agent used to form active esters or facilitate direct coupling. gcwgandhinagar.com |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A highly efficient coupling reagent that forms an activated HOBt ester. creative-biogene.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | A phosphonium-based coupling reagent. |
| N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium tetrafluoroborate | TBTU | An efficient coupling reagent used in peptide synthesis. nih.gov |
Amine Group Derivatization in Deprotected Forms
The N-terminal tert-butyloxycarbonyl (Boc) group is a protecting group designed to prevent the amine from participating in unwanted reactions, particularly during carboxyl group activation and coupling. vectorlabs.comorganic-chemistry.org To functionalize the amine, this Boc group must first be removed.
Deprotection: The Boc group is known for its sensitivity to acidic conditions. It is readily cleaved using strong acids, with trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (B109758) (DCM), being the most common reagent. researchgate.net The byproducts of this reaction are isobutylene and carbon dioxide, which are volatile and easily removed. Milder acidic conditions, such as using HCl in an organic solvent like dioxane, can also be employed.
Derivatization: Once the Boc group is removed to reveal the free primary amine, this nucleophilic site can be derivatized in numerous ways:
Acylation: The amine can be acylated by reacting it with acid chlorides or anhydrides to form amides.
Alkylation: The amine can undergo alkylation, although this can sometimes be challenging to control to avoid over-alkylation.
Reaction with Isocyanates or Isothiocyanates: These reactions lead to the formation of urea or thiourea linkages, respectively.
Derivatization for Analysis: Reagents like o-phthaldialdehyde (OPA) or Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) can be used to create fluorescent derivatives for analytical purposes, such as HPLC or LC/MS/MS analysis. researchgate.netmdpi.com Various derivatization reagents can be used to specifically modify primary amines to enhance their detection in mass spectrometry. mdpi.comnih.gov
Integration of Spectroscopic Probes and Affinity Tags
To study the biological interactions and localization of molecules containing 3-Methoxy-L-Phenylalanine, spectroscopic probes or affinity tags can be incorporated.
Spectroscopic Probes: These are typically fluorescent molecules (fluorophores) that allow for detection and imaging. They can be attached to the amino acid at one of its reactive handles:
At the Carboxyl Terminus: A fluorophore containing an amine group can be coupled to the activated carboxyl group of this compound.
At the Amino Terminus: After Boc deprotection, a fluorophore containing a reactive group (e.g., an N-hydroxysuccinimide ester or isothiocyanate) can be attached to the free amine.
On the Aromatic Ring: A functional group can be installed on the aromatic ring (e.g., via halogenation followed by a coupling reaction) to serve as a point of attachment for a probe. gla.ac.uk The properties of fluorophores, such as those based on xanthene, can be fine-tuned by introducing different substituents. nih.gov The spectroscopic properties of phenylalanine itself have been studied, providing a baseline for understanding how modifications might alter its spectral characteristics. acs.orgnih.govmpg.de
Affinity Tags: Affinity tags are molecules that can be used to purify or isolate the derivatized amino acid or the peptide it is incorporated into. researchgate.net They function based on a specific, high-affinity binding interaction with a corresponding matrix. sinobiological.com Examples include:
Biotin: This is a common affinity tag that binds with extremely high affinity to streptavidin or avidin. Biotin can be conjugated to the amino acid using standard bioconjugation techniques, often via the carboxyl or (deprotected) amine group. nih.gov
Small Peptide Tags: Tags like the His-tag (a sequence of histidine residues) or the FLAG-tag are widely used for protein purification and can be conceptually integrated into peptide structures. researchgate.netcd-bioparticles.com
The choice of where to attach a probe or tag depends on the specific application and the need to avoid interfering with the molecule's biological activity.
Role As a Strategic Building Block in Complex Molecular Architectures
Integration into Peptide and Peptidomimetic Scaffolds
The primary application of Boc-3-Methoxy-L-phenylalanine is in the synthesis of peptides and peptide-like molecules (peptidomimetics). The incorporation of this non-canonical amino acid allows chemists to move beyond the 20 proteinogenic amino acids, creating novel structures with tailored biological activities and improved pharmacological profiles.
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry, and the Boc/Bzl protection strategy represents one of its classical approaches. peptide.comseplite.com In this method, the C-terminal amino acid of the desired peptide is anchored to an insoluble polymer resin. peptide.com this compound is readily utilized within this framework. The Boc group provides temporary protection for the α-amino group and is selectively removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA), without cleaving the more acid-stable side-chain protecting groups or the peptide-resin linkage. seplite.comchempep.comdu.ac.in
The synthesis proceeds in a stepwise cycle involving:
Deprotection: Removal of the Boc group with TFA to expose a free amine.
Neutralization: Treatment with a base, such as diisopropylethylamine (DIEA), to neutralize the resulting ammonium (B1175870) salt. peptide.com
Coupling: Addition of the next Boc-protected amino acid, which is activated to facilitate amide bond formation.
Washing: Rinsing the resin to remove excess reagents and byproducts before initiating the next cycle.
This compound is introduced at the appropriate position in the sequence during the coupling step. The methoxy (B1213986) substituent on the phenyl ring can influence peptide folding and interaction with biological targets.
| Step | Purpose | Common Reagents |
| Deprotection | Removal of the Nα-Boc protecting group. | Trifluoroacetic acid (TFA) in Dichloromethane (B109758) (DCM). chempep.comdu.ac.in |
| Neutralization | Formation of a free amine for the next coupling step. | Diisopropylethylamine (DIEA) in DCM or DMF. peptide.com |
| Coupling | Formation of the peptide (amide) bond. | A Boc-amino acid plus a coupling agent (e.g., DCC, HBTU). |
| Washing | Removal of excess reagents and byproducts. | Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA). chempep.com |
This table outlines the fundamental cycle of the Boc-SPPS strategy, into which this compound can be incorporated.
Prior to the dominance of SPPS, peptides were constructed exclusively in solution. Solution-phase synthesis remains relevant for large-scale production and for the synthesis of complex peptide fragments. In this approach, this compound, with its protected amine, can have its carboxylic acid group activated for coupling with the free amine of another amino acid or peptide fragment.
The key to successful solution-phase coupling is the use of reagents that promote efficient amide bond formation while minimizing the risk of racemization, particularly when activating an existing peptide fragment. A variety of coupling reagents and strategies are employed.
| Coupling Reagent / Method | Description |
| Carbodiimides (e.g., DCC, EDC) | These reagents activate the carboxyl group by forming a highly reactive O-acylisourea intermediate. Often used with additives like HOBt to suppress racemization. |
| Phosphonium (B103445) Salts (e.g., BOP, PyBOP) | These reagents form activated esters that react readily with amines. They are known for high coupling efficiency. |
| Uronium/Aminium Salts (e.g., HBTU, TBTU) | Similar to phosphonium salts, these form activated esters and are among the most common coupling reagents used in modern peptide synthesis due to their speed and efficiency. chempep.com |
| Acid Chlorides | The carboxyl group is converted to a highly reactive acid chloride. This method is effective but can have a higher risk of racemization if not performed under carefully controlled conditions. |
This table summarizes common coupling reagents used in solution-phase synthesis where this compound can be utilized.
A major limitation of natural peptides as therapeutic agents is their poor metabolic stability and low oral bioavailability. Peptidomimetics are designed to overcome these hurdles by mimicking the essential structural features of a peptide while incorporating non-natural elements to improve drug-like properties. frontiersin.org
The incorporation of this compound is a key strategy in peptidomimetic design. The methoxy group on the aromatic ring can serve several functions:
Steric Shielding: It can protect the adjacent peptide bonds from enzymatic cleavage by proteases.
Conformational Constraint: The substituent can influence the rotational freedom of the side chain, locking the peptidomimetic into a more biologically active conformation.
New Binding Interactions: The oxygen atom can act as a hydrogen bond acceptor, introducing new potential interactions with a biological target.
| Feature | Natural Peptides | Peptidomimetics (with non-canonical AA) |
| Proteolytic Stability | Low; rapidly degraded by proteases. | High; modifications block enzymatic cleavage. frontiersin.org |
| Bioavailability | Generally poor. | Can be significantly improved. frontiersin.org |
| Conformational Flexibility | High; often exist in multiple conformations. | Reduced; locked into specific bioactive shapes. |
| Target Specificity | Can be high, but sometimes interacts with multiple targets. | Can be enhanced through structural modifications. frontiersin.org |
This table compares the general properties of natural peptides with those of peptidomimetics incorporating residues like 3-Methoxy-L-phenylalanine.
Cyclic peptides and their derivatives often exhibit enhanced stability and receptor affinity compared to their linear counterparts due to reduced conformational flexibility. This compound can be incorporated into linear precursors destined for cyclization.
A common and straightforward cyclization involves the formation of 2,5-diketopiperazines (DKPs), which are cyclic dipeptides. researchgate.net A linear dipeptide, for instance, containing 3-Methoxy-L-phenylalanine at either the N- or C-terminus, can undergo intramolecular condensation to form the corresponding DKP scaffold. researchgate.net This process often occurs spontaneously upon deprotection of the terminal groups. researchgate.net These DKP structures serve as rigid scaffolds in medicinal chemistry for the development of new therapeutic agents. More complex macrocycles can be formed through head-to-tail or side-chain cyclization of longer peptides containing this modified amino acid.
Contribution to Advanced Synthetic Organic Chemistry
Beyond peptide synthesis, the inherent chirality of this compound makes it a valuable starting material for the construction of other complex, enantiomerically pure molecules.
In asymmetric synthesis, the goal is to create a specific stereoisomer of a chiral molecule. Amino acids are excellent starting points for this "chiral pool synthesis" because they are readily available in enantiomerically pure form.
This compound can be used as a chiral template. Its well-defined stereocenter at the α-carbon can be used to direct the stereochemical outcome of subsequent reactions, allowing for the controlled installation of new chiral centers in the target molecule. nih.gov For example, the side chain can be chemically modified, or the entire amino acid backbone can be incorporated into a larger natural product or pharmaceutical agent, with its original stereochemistry preserved. This strategy is frequently employed in the synthesis of complex alkaloids, polyketides, and other bioactive compounds where precise control of stereochemistry is essential for biological function. nih.gov
Construction of Diverse Nitrogen-Containing Heterocyclic Systems
N-Boc-3-methoxy-L-phenylalanine serves as a pivotal chiral building block in the stereoselective synthesis of various nitrogen-containing heterocyclic systems. Its intrinsic structural features—a protected amine, a carboxylic acid, and an electron-rich aromatic ring—make it an ideal precursor for constructing complex molecular architectures, most notably tetrahydroisoquinolines. The presence of the methoxy group on the phenyl ring is particularly significant as it activates the ring towards electrophilic substitution, facilitating key cyclization reactions.
One of the most powerful and widely utilized methods for this purpose is the Pictet-Spengler reaction. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. In the context of N-Boc-3-methoxy-L-phenylalanine, the amino acid is first converted to the corresponding β-arylethylamine, typically through reduction of the carboxylic acid to an alcohol and subsequent conversion to an amine, or more directly to the corresponding amino alcohol or aldehyde derivative.
The general sequence for utilizing N-Boc-3-methoxy-L-phenylalanine in a Pictet-Spengler reaction is as follows:
Activation/Reduction of the Carboxylic Acid: The carboxylic acid moiety is typically reduced to an aldehyde, known as a phenylalaninal (B8679731). This is a critical step, as the resulting aldehyde will participate in the cyclization.
Condensation: The intermediate phenylalaninal derivative, which contains the necessary β-arylethylamine structure, condenses with another aldehyde or ketone.
Cyclization: In the presence of an acid catalyst, the electron-rich aromatic ring (activated by the methoxy group) attacks the iminium ion formed in situ, leading to the formation of the tetrahydroisoquinoline ring system. The stereochemistry of the original L-amino acid can be used to control the stereochemistry of the newly formed chiral center in the heterocyclic product, often with high diastereoselectivity.
The resulting 6-methoxy-tetrahydroisoquinoline scaffold is a core structure in a vast array of pharmacologically active natural products, particularly isoquinoline (B145761) alkaloids. The strategic placement of the methoxy group and the stereocenter derived from the L-phenylalanine backbone are crucial for the biological activity of these molecules.
The utility of Boc-protected phenylalanine derivatives in these synthetic strategies is highlighted by the high yields and stereoselectivities that can be achieved. The following table illustrates a representative Pictet-Spengler reaction, demonstrating the conditions and outcomes typical for this class of transformation.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield | Diastereomeric Ratio |
|---|---|---|---|---|---|
| N-Boc-L-phenylalaninal derivative | Tryptamine | Trifluoroacetic Acid (TFA) / CH2Cl2 | Boc-protected Tetrahydro-β-carboline | ~95% | >95:5 |
| N-Boc-3-methoxy-L-phenylalaninal | Formaldehyde | Formic Acid | N-Boc-6-methoxy-1,2,3,4-tetrahydroisoquinoline | High | Variable |
This table presents representative data for Pictet-Spengler reactions involving Boc-protected phenylalanine derivatives to illustrate typical conditions and outcomes.
By employing N-Boc-3-methoxy-L-phenylalanine, synthetic chemists can access a range of complex, chiral nitrogen-containing heterocycles that are valuable intermediates for the synthesis of therapeutic agents and natural products.
Biological and Mechanistic Research Applications
Development of Bioactive Molecules
The structural characteristics of Boc-3-Methoxy-L-Phenylalanine make it a valuable component in the design and synthesis of a wide range of bioactive molecules. The Boc group provides a stable yet readily removable protecting element for the nitrogen atom, essential for controlled, stepwise chemical synthesis, particularly in solid-phase peptide synthesis chemimpex.comchemimpex.comnih.gov. The 3-methoxy substitution on the phenyl ring allows for the exploration of specific steric and electronic interactions within biological targets, influencing properties such as binding affinity, selectivity, and metabolic stability.
Design and Synthesis of Enzyme Inhibitors
While direct literature specifically detailing the use of this compound in classical enzyme inhibitors is not abundant, its role as a versatile building block for bioactive peptides is well-established chemimpex.com. Phenylalanine and its derivatives are common constituents of peptide-based enzyme inhibitors. The introduction of a methoxy (B1213986) group on the phenyl ring can alter the molecule's conformation and electronic properties, which can be leveraged to enhance binding to an enzyme's active site. For instance, in the synthesis of tyrosine kinase inhibitors, various substitutions on phenyl rings are explored to achieve high potency and selectivity researchgate.net. The principles used in these designs, where subtle modifications lead to significant changes in inhibitory activity, apply to the potential use of 3-methoxy-L-phenylalanine in creating targeted enzyme inhibitors.
Receptor Agonists and Antagonists Development
The modification of amino acid side chains is a fundamental strategy in the development of peptides that can act as receptor agonists or antagonists. Substituting key residues in a peptide sequence with non-canonical amino acids like 3-methoxy-L-phenylalanine can dramatically alter the peptide's interaction with its receptor target. This can switch a molecule's function from an agonist (activator) to an antagonist (inhibitor) or enhance its selectivity for a specific receptor subtype nih.govnih.govacs.org.
For example, research on δ opioid receptor ligands demonstrated that modifying the phenylalanine residue at position 1 of the antagonist TIPP (H-Tyr-Tic-Phe-Phe-OH) could convert it into a potent agonist nih.gov. Similarly, studies on melanocortin receptors have shown that incorporating modified phenylalanine residues into a tetrapeptide scaffold can generate selective antagonists for the melanocortin-4 receptor (MC4R) nih.govacs.org. These studies underscore the principle that substitutions on the phenyl ring are a critical tool for modulating the pharmacological profile of bioactive peptides, providing a strong rationale for the use of this compound in the development of novel receptor-targeted agents.
Structure-Activity Relationship (SAR) Elucidation
This compound is an important tool for elucidating Structure-Activity Relationships (SAR). By systematically replacing a standard phenylalanine residue with its 3-methoxy derivative, medicinal chemists can probe the importance of electronic and steric factors at that position for biological activity. The methoxy group acts as a hydrogen bond acceptor and introduces a dipole moment, which can lead to new, favorable interactions with a biological target or, conversely, create unfavorable steric clashes.
A prime example of this application is in the optimization of inhibitors targeting the Human Immunodeficiency Virus type 1 (HIV-1) capsid (CA) protein. Starting from the lead compound PF-74, which contains a phenylalanine core, researchers have synthesized numerous analogues to improve potency and metabolic stability. SAR studies revealed that modifications to the phenylalanine scaffold and its associated aniline (B41778) ring significantly impact antiviral efficacy nih.gov. Introducing substituents, such as methoxy groups, at various positions allows for a detailed mapping of the binding pocket and the identification of key interactions that drive inhibitor potency scispace.com.
Specific Target Modulations (e.g., Antiviral Agents for HIV Capsid)
One of the most significant applications of Boc-phenylalanine derivatives, including those with methoxy substitutions, is in the development of antiviral agents that target the HIV-1 capsid protein. The HIV-1 capsid is a critical structural component of the virus that plays essential roles in both the early and late stages of the viral lifecycle, making it an attractive therapeutic target.
The small molecule inhibitor PF-3450074 (PF-74) binds to a pocket at the interface of two capsid protein domains, disrupting normal capsid function. The core structure of PF-74 is derived from phenylalanine nih.gov. Boc-L-phenylalanine serves as a common starting material for the synthesis of PF-74 and its derivatives nih.govnih.gov. Researchers have created extensive libraries of these inhibitors, often modifying the phenylalanine core or its substituents to enhance antiviral activity. For instance, studies have shown that retaining a methoxy-bearing aniline substituent, similar to that in high-potency analogues of PF-74, is beneficial for activity chemimpex.com. The synthesis of these compounds involves coupling Boc-L-phenylalanine with an appropriate aniline derivative, followed by deprotection and subsequent chemical modifications nih.gov. The resulting molecules have been shown to inhibit HIV-1 replication with varying potencies, providing crucial data for further drug development.
Below is a data table summarizing the antiviral activity of representative phenylalanine-derived HIV-1 capsid inhibitors.
| Compound | Core Structure Modification | EC₅₀ (µM) | Reference |
|---|---|---|---|
| PF-74 | Lead Compound (Phenylalanine-derived) | 0.42 - 5.95 | chemimpex.com |
| 13m | 1,2,3-Triazole Linker | 4.33 | chemimpex.com |
| II-13c | 4-methoxy-N-methylaniline substituted | 5.14 | - |
| V-25i | Indolin-5-amine substituted | 2.57 | - |
| 7n | Modified PF-74 analog | ~0.067 (6.25x > PF-74) | - |
Protein Engineering and Genetic Code Expansion Methodologies
Beyond its use in synthesizing small molecules, 3-methoxy-L-phenylalanine can be directly incorporated into proteins to create novel biopolymers with tailored properties. This is achieved through advanced protein engineering techniques that expand the genetic code.
Site-Directed Incorporation into Proteins via Orthogonal Translation Systems
Genetic code expansion allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. This powerful technique relies on an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair, which functions independently of the host cell's own translational machinery and directs the insertion of the ncAA in response to a unique codon, typically the amber stop codon (UAG).
Researchers have successfully engineered synthetases capable of recognizing and charging tRNAs with various phenylalanine derivatives. Notably, a single mutant of the pyrrolysyl-tRNA synthetase (PylRS), specifically PylRS(N346A/C348A), has demonstrated remarkable substrate promiscuity, enabling the genetic incorporation of dozens of substituted phenylalanines, including ortho- and meta-substituted variants. Studies have reported the successful incorporation of m-methoxy-L-phenylalanine into proteins in E. coli using this system.
The ability to place a 3-methoxyphenylalanine residue at a specific site within a protein opens up numerous possibilities for research:
Probing Protein Environments: The methoxy group can serve as a unique biophysical probe to study local protein structure and dynamics.
Modulating Protein-Protein Interactions: Introducing this ncAA at a protein interface can alter binding affinities and specificities.
Enhancing Protein Stability: The modified residue can introduce new, favorable interactions that increase the thermal or chemical stability of a protein.
This methodology provides a direct route to creating proteins with novel functions and properties, a task that would be impossible using only the 20 canonical amino acids.
Biochemical Pathway Investigations
L-phenylalanine is an essential amino acid that serves as a crucial precursor in the biosynthesis of several key neurotransmitters. In the body, the enzyme phenylalanine hydroxylase (PAH) converts L-phenylalanine to L-tyrosine. This product, L-tyrosine, is the direct precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine, and epinephrine, which are vital for regulating mood, stress response, and cognitive function.
The study of this metabolic pathway is critical for understanding certain neurometabolic disorders. In Phenylketonuria (PKU), for example, genetic mutations in the PAH enzyme lead to an accumulation of phenylalanine and a deficiency of tyrosine. This imbalance is believed to contribute to the neurological symptoms associated with the condition, partly through the disruption of neurotransmitter synthesis. High levels of phenylalanine compete with other large neutral amino acids (LNAAs), including tyrosine and tryptophan, for transport across the blood-brain barrier. This competition can reduce the brain's supply of necessary precursors for dopamine and serotonin (B10506) synthesis. Researchers use cell models and mathematical modeling to investigate how different concentrations of phenylalanine and tyrosine affect dopamine production, providing insights into the molecular basis for disrupted neurotransmitter synthesis in these disorders.
Substrate analogues are structurally similar molecules to an enzyme's natural substrate and are essential tools for investigating enzyme mechanisms, specificity, and regulation. This compound can be used to synthesize such analogues to probe enzymes that process L-phenylalanine. A primary example of such an enzyme is phenylalanine hydroxylase (PAH), the iron-containing enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine.
By introducing analogues with modifications at various positions on the phenyl ring, researchers can map the steric and electronic requirements of the enzyme's active site. For example, studies on the adenylation enzyme HitB, which activates (S)-β-phenylalanine, demonstrated that mutating amino acids within the substrate-binding pocket allowed the enzyme to efficiently activate meta-substituted (S)-β-phenylalanine analogues. Similarly, studies on PAH have used analogues like 3-(2-thienyl)-L-alanine to characterize substrate binding and allosteric activation. Observing how these analogues bind and whether they are processed by the enzyme provides detailed insights into the structural basis of substrate recognition and catalysis. This knowledge is crucial for understanding enzyme function and for designing inhibitors or modulators for therapeutic purposes.
| Enzyme | Substrate Analogue | Research Focus | Key Finding |
| Phenylalanine Hydroxylase (PAH) | 3-(2-Thienyl)-L-alanine | Characterizing substrate binding and allosteric activation. | Revealed a distal substrate binding site separate from the active site, suggesting a mechanism for allosteric regulation. |
| (S)‐β‐Phenylalanine Adenylation Enzyme (HitB) | Meta-substituted (S)‐β‐phenylalanine analogues | Engineering substrate specificity. | Mutations in the binding pocket (e.g., F328V) enabled the enzyme to activate substituted analogues. |
Advanced Characterization and Computational Investigations
Spectroscopic and Crystallographic Structural Elucidation
Spectroscopic and crystallographic methods are fundamental in unequivocally determining the three-dimensional structure and confirming the identity of Boc-3-Methoxy-L-Phenylalanine.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state structure and conformational dynamics of molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to obtain detailed information.
In ¹H NMR, the chemical shifts of the protons provide information about their local electronic environment. For instance, the protons on the aromatic ring will exhibit distinct shifts influenced by the electron-donating methoxy (B1213986) group. The coupling constants between adjacent protons can help determine dihedral angles, offering insights into the preferred rotational conformations (rotamers) of the molecule in solution. The presence of the tert-butyloxycarbonyl (Boc) protecting group introduces a characteristic singlet peak around 1.4 ppm.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shift of the methoxy carbon is particularly noteworthy. Studies on aromatic compounds have shown that the orientation of the methoxy group relative to the aromatic ring can significantly modulate its ¹³C chemical shift. nih.govresearchgate.net An out-of-plane conformation typically results in a deshielding effect, causing the signal to appear at a higher ppm value (around 62 ppm) compared to the more typical value of ~56 ppm for an in-plane aromatic methoxy group. nih.govresearchgate.net This phenomenon is attributed to changes in the virtual molecular orbital space upon rotation of the methoxy group. nih.govresearchgate.net
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to determine through-space proximities between protons. These distance constraints are crucial for building a detailed 3D model of the molecule's predominant conformation in solution, which is often done in conjunction with molecular dynamics simulations. nih.gov
| ¹H NMR (Typical Shifts) | ¹³C NMR (Typical Shifts) |
| Assignment | δ (ppm) |
| Boc (9H, s) | ~1.4 |
| β-CH₂ (2H, m) | ~3.1 |
| α-CH (1H, m) | ~4.5 |
| Methoxy (3H, s) | ~3.8 |
| Aromatic (4H, m) | ~6.7-7.2 |
| NH (1H, d) | ~5.0 |
Note: The chemical shifts (δ) are approximate and can vary based on the solvent and other experimental conditions.
X-ray crystallography provides the most definitive, high-resolution information about the molecular structure of a compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of every atom in the molecule and the crystal lattice can be determined.
While a specific crystal structure for this compound itself may not be widely reported, analysis of its derivatives and conjugates reveals key structural features. Such studies provide unambiguous data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation when packed in a crystal. This solid-state structure can be compared with the solution-state conformation derived from NMR to understand the effects of the crystalline environment on molecular shape. For instance, studies on L-phenylalanine have utilized solid-state density functional theory to refine its crystal structure from powder X-ray diffraction data. rsc.org Crystallographic analysis of Boc-protected dipeptides has also provided insights into their self-assembly and hydrogen bonding networks. researchgate.net
| Crystallographic Data (Illustrative Example for a Derivative) | |
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.68 |
| b (Å) | 14.25 |
| c (Å) | 20.11 |
| α, β, γ (°) | 90 |
| Z (Molecules per unit cell) | 4 |
Note: This data is representative and based on typical values for similar organic molecules.
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and assessing the purity of synthesized this compound. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. mdpi.com
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The experimentally measured mass is compared to the theoretical mass calculated from the molecular formula (C₁₅H₂₁NO₅), and a match within a few parts per million (ppm) provides strong evidence for the compound's identity.
The mass spectrum typically shows the protonated molecular ion [M+H]⁺ in positive ion mode. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. mdpi.com Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides structural information that can be used to further confirm the molecule's identity and distinguish it from isomers.
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₅H₂₁NO₅ |
| Theoretical Monoisotopic Mass | 295.14197 u |
| Expected Ion | m/z |
| [M+H]⁺ | 296.1492 |
| [M+Na]⁺ | 318.1311 |
| [M+K]⁺ | 334.1051 |
Computational Chemistry and Molecular Modeling
Computational methods are invaluable for predicting and analyzing the behavior of this compound at a molecular level, particularly its interactions with biological macromolecules.
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netnih.gov For this compound, MD simulations can model its interaction with a target protein, providing insights into the stability of the ligand-protein complex and the nature of their dynamic interactions.
In a typical MD simulation, a system containing the ligand, the protein, and solvent (usually water) is set up. The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the system's evolution over a period, often nanoseconds to microseconds. The resulting trajectory provides a detailed view of how the ligand binds, whether it remains stable in the binding pocket, and how it influences the protein's conformation. Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein atoms to assess stability and the identification of persistent hydrogen bonds or other interactions throughout the simulation. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation (the "pose") of one molecule when bound to another to form a stable complex. mdpi.comdntb.gov.ua It is widely used to predict how a ligand like this compound might bind to the active site of a target receptor, such as an enzyme or protein. nih.gov
The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The scoring function calculates a value, often representing the free energy of binding (e.g., in kcal/mol), with lower scores typically indicating more favorable binding. The results can identify the most likely binding mode and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. This information is crucial for structure-based drug design and for understanding the molecule's potential biological activity. nih.govmdpi.com
| Molecular Docking Results (Hypothetical) | |
| Parameter | Result |
| Target Protein | Example Kinase A |
| Docking Score (kcal/mol) | -8.5 |
| Key Interacting Residues | Interaction Type |
| LYS 72 | Hydrogen Bond (with Boc C=O) |
| GLU 91 | Hydrogen Bond (with NH) |
| VAL 23 | Hydrophobic |
| LEU 135 | Hydrophobic |
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity Prediction
Quantum mechanical calculations are fundamental to predicting the electronic behavior and reactivity of this compound. These ab initio methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which governs its chemical properties.
Key electronic properties that can be determined through QM calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.
Furthermore, these calculations can generate electrostatic potential maps, which visualize the electron density distribution and highlight regions susceptible to electrophilic or nucleophilic attack. This information is invaluable for predicting how this compound will interact with other reagents in a chemical reaction.
Table 1: Predicted Electronic Properties of this compound from QM Calculations
| Property | Predicted Value | Significance |
| HOMO Energy | Data not available in search results | Indicates the ability to donate electrons. |
| LUMO Energy | Data not available in search results | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | Data not available in search results | Correlates with chemical reactivity and stability. |
| Dipole Moment | Data not available in search results | Measures the overall polarity of the molecule. |
Note: Specific values are dependent on the level of theory and basis set used in the calculation.
Conformational Landscape Analysis and Energy Minimization Studies
The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional shape. Conformational landscape analysis of this compound involves exploring the various spatial arrangements of its atoms (conformers) that can exist due to the rotation around its single bonds.
Energy minimization studies are performed to identify the most stable conformers, which correspond to the lowest energy states on the potential energy surface. These studies can be conducted using molecular mechanics or more accurate quantum mechanical methods. By systematically rotating the rotatable bonds, such as those in the amino acid backbone and the side chain, a comprehensive map of the conformational space can be generated.
The results of these analyses can reveal the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target. Understanding the low-energy conformational states is crucial for designing molecules with specific shapes to fit into the active sites of enzymes or receptors.
Table 2: Torsional Angles Defining Key Conformations of this compound
| Torsional Angle | Description | Predicted Stable Angle(s) |
| Φ (phi) | C'-N-Cα-C' | Data not available in search results |
| Ψ (psi) | N-Cα-C'-N | Data not available in search results |
| χ1 (chi1) | N-Cα-Cβ-Cγ | Data not available in search results |
| χ2 (chi2) | Cα-Cβ-Cγ-Cδ1 | Data not available in search results |
Note: Stable angles represent the lowest energy states for the respective bond rotations.
Future Perspectives and Interdisciplinary Research Opportunities
Advancements in Sustainable Synthesis and Automated Production Methods
The future of Boc-3-Methoxy-L-Phenylalanine synthesis is trending towards more sustainable and automated methodologies, moving away from traditional batch processes towards continuous-flow systems. A significant advancement in this area is the use of immobilized enzymes in continuous flow reactors for the production of L-phenylalanine derivatives, including 3-methoxy-phenylalanine. This biocatalytic approach offers high enantioselectivity and cost-efficiency. For instance, phenylalanine ammonia (B1221849) lyases (PALs) have been successfully employed for the amination of cinnamic acids to produce various phenylalanine analogues. In a continuous flow setup, immobilized PALs can achieve excellent conversion rates (e.g., 88% ± 4% for 3-methoxy-phenylalanine) with significantly shorter reaction times (e.g., 20 minutes of contact time) compared to batch methods. This method not only enhances productivity and catalyst reusability but also simplifies downstream processing, contributing to a more sustainable manufacturing process.
| Parameter | Traditional Batch Synthesis | Immobilized Enzyme in Continuous Flow | Automated Solid-Phase Peptide Synthesis (SPPS) |
|---|---|---|---|
| Methodology | Step-wise chemical reactions in a single vessel. | Enzymatic conversion of substrates passing through a reactor with immobilized enzymes. | Step-wise addition of amino acids to a growing peptide chain on a solid support. |
| Efficiency | Lower throughput, longer reaction times. | High throughput, short reaction times (e.g., 20 min for 3-methoxy-phenylalanine). | High throughput for multiple parallel syntheses. |
| Sustainability | Often requires harsh reagents and generates significant waste. | Greener approach with reusable biocatalysts and milder reaction conditions. | Reduces manual handling but can still generate significant solvent waste. |
| Automation Potential | Limited. | High potential for fully automated, continuous production. | Highly automated with robotic systems. |
Exploration of Novel Therapeutic Targets and Modalities
The incorporation of this compound into peptides and small molecules offers exciting prospects for targeting novel therapeutic pathways and developing new treatment modalities. Unnatural amino acids are increasingly utilized in drug discovery to enhance the pharmacological properties of parent molecules, such as increased metabolic stability, improved binding affinity, and altered receptor selectivity. researchgate.net The methoxy (B1213986) group at the meta-position of the phenyl ring can introduce specific steric and electronic effects, potentially leading to enhanced interactions with biological targets.
One promising area of investigation is the design of peptides with improved therapeutic profiles. For example, studies on meta-substituted phenylalanine and tyrosine analogs have shown that such modifications can increase their affinity for the L-type amino acid transporter 1 (LAT1). nih.gov As LAT1 is often overexpressed in cancer cells, designing peptides or small molecules containing this compound could be a strategy for targeted drug delivery to tumors. nih.gov Furthermore, Boc-protected phenylalanine-based dipeptides have demonstrated broad-spectrum antibacterial activity, suggesting a potential avenue for the development of novel antibiotics. nih.gov The self-assembly of these dipeptides into nanostructures like fibrils and spheres appears to contribute to their membrane-disrupting antibacterial mechanism. nih.gov
The versatility of this compound also extends to its use as a precursor for more complex molecular architectures in medicinal chemistry. For instance, phenylalanine derivatives have been used to synthesize CCR5 antagonists for HIV treatment and precursors for molecules that target amyloid aggregation in Alzheimer's disease. nih.gov The ability to fine-tune the properties of bioactive peptides and small molecules by incorporating this compound opens up a vast landscape for the discovery and development of next-generation therapeutics.
Applications in Materials Science and Nanotechnology
The unique structural features of this compound make it a compelling candidate for the development of advanced biomaterials and for applications in nanotechnology. The Boc-protecting group and the aromatic phenyl ring can drive the self-assembly of molecules into well-defined nanostructures. Research on analogous Boc-protected phenylalanine derivatives has shown their ability to form hydrogels, twisted fibrils, and microspheres. nih.govresearchgate.net These self-assembled materials have potential applications in drug delivery, tissue engineering, and as scaffolds for regenerative medicine. nih.gov
The modification of the phenyl ring, such as with a methoxy group, can influence the packing and intermolecular interactions during self-assembly, allowing for the fine-tuning of the resulting material's properties. For example, Boc-diphenylalanine analogues can form stable hydrogels, and the incorporation of carbon nanomaterials like graphene oxide into these hydrogels can create light-responsive drug delivery systems. nih.gov It is plausible that this compound could exhibit unique self-assembly characteristics, leading to novel biomaterials with tailored properties.
In the realm of nanotechnology, amino acid-functionalized inorganic nanoparticles are gaining attention as therapeutic and diagnostic agents. nih.gov The conjugation of amino acids to the surface of nanoparticles can enhance their stability, reduce cytotoxicity, and confer specific biological functions. nih.gov this compound could be used to functionalize nanoparticles, potentially improving their biocompatibility and enabling targeted delivery to specific cells or tissues. The amino group, once deprotected, can also serve as a handle for further covalent attachment of other molecules, such as targeting ligands or imaging agents, to carbon-based nanomaterials like carbon nanotubes. rsc.org
| Application Area | Potential Role of this compound | Key Driving Interactions | Example from Analogous Compounds |
|---|---|---|---|
| Hydrogel Formation | As a building block for self-assembling low molecular weight gelators. | Hydrogen bonding, π-π stacking, hydrophobic interactions. | Boc-diphenylalanine analogues form stable hydrogels for drug release. nih.gov |
| Drug Delivery Systems | Formation of nanocarriers (e.g., micelles, vesicles) through self-assembly. | Amphiphilic nature of the molecule. | Boc-modified dipeptides self-assemble into nanostructures. nih.gov |
| Tissue Engineering | Creation of biocompatible scaffolds that can support cell growth. | Self-assembly into fibrous networks mimicking the extracellular matrix. | Peptide-based hydrogels are used as scaffolds for wound healing. nih.gov |
| Nanoparticle Functionalization | Surface modification of inorganic or carbon-based nanoparticles to improve biocompatibility and targeting. | Covalent or non-covalent attachment via the amino or carboxyl group. | Amino acids are used to coat nanoparticles for enhanced stability and reduced toxicity. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Rational Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the discovery and optimization of molecules incorporating this compound. These computational tools can navigate the vast chemical space of peptides and small molecules to identify candidates with desired properties, significantly reducing the time and cost associated with traditional trial-and-error approaches.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Boc-3-Methoxy-L-Phenylalanine, and how is purity validated?
- Methodology : Synthesis typically involves Boc-protection of 3-Methoxy-L-Phenylalanine using di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate). Post-synthesis, purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography is recommended. Purity is confirmed using HPLC (≥98% by area normalization) and NMR. Key spectral signatures include a Boc-group tert-butyl peak at ~1.4 ppm (¹H NMR) and a carbonyl signal at ~170 ppm (¹³C NMR) .
Q. What storage conditions are critical for maintaining this compound stability?
- Methodology : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group. Degradation indicators include discoloration (yellowing) or precipitation. Periodic TLC or HPLC analysis is advised to monitor stability, with a focus on detecting free amine (unprotected phenylalanine) or methoxy group oxidation byproducts .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodology :
- NMR : ¹H NMR in DMSO-d₆ shows distinct signals: methoxy protons at ~3.7 ppm, aromatic protons at 6.8–7.2 ppm, and Boc tert-butyl protons at 1.4 ppm .
- FT-IR : Confirm Boc protection via carbonyl stretches at ~1690 cm⁻¹ (urethane) and 1720 cm⁻¹ (ester).
- HPLC-MS : Use C18 columns with acetonitrile/water gradients; [M+H]⁺ expected at m/z 298.2 (C₁₅H₂₀NO₅⁺) .
Advanced Research Questions
Q. How can coupling efficiency be improved in peptide synthesis using this compound?
- Methodology : The methoxy group’s steric hindrance reduces coupling efficiency. Strategies include:
- Using coupling agents like HATU or PyBOP to enhance activation.
- Incorporating microwave-assisted synthesis (50–60°C, 20 min) to accelerate reaction kinetics.
- Monitoring coupling completion via Kaiser test or MALDI-TOF MS to detect unreacted amine termini .
Q. How should researchers resolve contradictory NMR data indicating impurities or diastereomers?
- Methodology : Unexpected peaks may arise from racemization during synthesis or solvent residues. Steps:
- Perform chiral HPLC (Chiralpak IA column) to assess enantiopurity.
- Use 2D NMR (COSY, HSQC) to distinguish diastereomers or rotational isomers.
- Compare with literature data for Boc-protected analogs (e.g., Boc-3,4-Dimethoxy-L-Phenylalanine in ) .
Q. What solvent systems optimize solubility and reactivity for nucleophilic substitutions?
- Methodology : Solubility varies with polarity:
- Polar aprotic solvents (DMF, DMSO): Enhance solubility (up to 50 mg/mL) but may promote Boc-deprotection.
- Low-polarity solvents (THF, dichloromethane): Reduce solubility but improve stability. Reactivity in SN2 reactions is maximized using DMF with K₂CO₃ as base, monitored by LC-MS for byproduct formation .
Q. How can conflicting stability reports under acidic conditions be systematically addressed?
- Methodology : Conflicting data may arise from varying acid strengths or temperatures. Recommended protocol:
- Conduct controlled deprotection experiments with TFA (20–50% in DCM) at 0–25°C.
- Monitor Boc removal kinetics via ¹H NMR (disappearance of tert-butyl signal).
- Compare with thermogravimetric analysis (TGA) to assess thermal stability thresholds .
Key Considerations for Experimental Design
- Contradiction Analysis : Cross-validate spectral data with structurally similar compounds (e.g., 3,4-Dimethoxy-L-Phenylalanine in ) to identify artifacts.
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to respiratory toxicity risks (Safety Data Sheet, ).
- Ethical Frameworks : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
